5-(1-Methylpropyl)nonane
CAS No.: 62185-54-0
Cat. No.: VC19481546
Molecular Formula: C13H28
Molecular Weight: 184.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62185-54-0 |
|---|---|
| Molecular Formula | C13H28 |
| Molecular Weight | 184.36 g/mol |
| IUPAC Name | 5-butan-2-ylnonane |
| Standard InChI | InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3 |
| Standard InChI Key | MYBISLOUUPIYHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CCCC)C(C)CC |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The IUPAC name 5-(1-methylpropyl)nonane delineates its structure: a nonane backbone (nine-carbon chain) with a 1-methylpropyl substituent at the fifth carbon. This branching creates a tertiary carbon center, enhancing steric hindrance and affecting intermolecular interactions . The structural formula can be represented as:
The Simplified Molecular Input Line Entry System (SMILES) notation is CCCCC(CCCC)C(C)CC, while the International Chemical Identifier (InChI) is:
InChI=1S/C13H28/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12-13H,5-11H2,1-4H3 .
Isomerism and Stereochemistry
Physicochemical Properties
Experimental and predicted data for 5-(1-methylpropyl)nonane are summarized below:
| Property | Value | Source |
|---|---|---|
| Density | Predicted | |
| Boiling Point | 216.3 \pm 7.0 \, ^\circ\text{C} | Predicted |
| Molecular Weight | 184.36 g/mol | |
| Exact Mass | 184.2191 Da | |
| LogP (Partition Coefficient) | 5.03 | Calculated |
The compound’s low density and high boiling point align with trends observed in branched alkanes, where reduced surface area decreases London dispersion forces compared to linear analogs .
Synthesis and Production
Industrial and Laboratory Methods
While specific synthetic routes for 5-(1-methylpropyl)nonane are sparsely documented, branched alkanes are typically synthesized via:
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Alkylation Reactions: Combining shorter alkanes with alkyl halides in the presence of Lewis acids.
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Grignard Reagents: Reacting organomagnesium compounds with carbonyl groups, followed by hydrolysis.
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Catalytic Cracking: Fragmenting larger hydrocarbons under high temperatures and catalysts .
Natural Occurrence
5-(1-Methylpropyl)nonane has been identified in the cyanobacterium Microcoleus vaginatus, suggesting a biological origin in certain desert ecosystems . This finding highlights its potential role in microbial membrane adaptation to arid environments.
Reactivity and Chemical Behavior
Combustion
Like all alkanes, 5-(1-methylpropyl)nonane undergoes complete combustion:
Incomplete combustion may produce carbon monoxide or particulate matter.
Halogenation
Under UV light, the compound participates in free-radical halogenation, preferentially substituting hydrogen atoms at tertiary carbon positions due to hyperconjugation stability .
Stability Considerations
The absence of π-bonds renders 5-(1-methylpropyl)nonane resistant to addition reactions. Its stability under standard conditions makes it suitable for long-term storage .
Applications and Industrial Relevance
Research Applications
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Membrane Studies: Branched alkanes are used to model lipid bilayer interactions, investigating how hydrocarbon structure affects membrane fluidity .
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Biofuel Research: As a component of synthetic fuels, its combustion properties are analyzed for energy output and emissions .
Comparative Analysis with Related Alkanes
The table below contrasts 5-(1-methylpropyl)nonane with structurally similar compounds:
| Compound | Molecular Formula | Branching Position | Molecular Weight (g/mol) |
|---|---|---|---|
| Nonane | None | 128.26 | |
| 2-Methylundecane | C2 | 170.34 | |
| 5-Methylnonane | C5 | 142.28 | |
| 5-(1-Methylpropyl)nonane | C5 (complex branch) | 184.36 |
The compound’s extended branching at C5 confers distinct physical properties, including higher boiling points and lower densities compared to less-branched analogs .
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